molecular formula C17H19ClN4O2S B2782195 5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine CAS No. 835894-71-8

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B2782195
CAS No.: 835894-71-8
M. Wt: 378.88
InChI Key: TXNZHGFLTLLFGX-UHFFFAOYSA-N
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Description

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C17H19ClN4O2S and its molecular weight is 378.88. The purity is usually 95%.
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Biological Activity

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine (hereafter referred to as "the compound") is a complex organic molecule that belongs to the class of pyrimidines. Its unique structure, which incorporates various functional groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H23ClN4O4SC_{23}H_{23}ClN_{4}O_{4}S, and it features a pyrimidine core substituted with a chloro group, a methoxyphenyl piperazine moiety, and a methylsulfanyl group. The presence of these functional groups is significant for its biological activity.

Property Value
Molecular FormulaC23H23ClN4O4S
Molecular Weight465.96 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antiviral Activity

Recent studies have indicated that compounds similar to the one exhibit antiviral properties. For instance, derivatives containing piperazine and pyrimidine cores have shown efficacy against various viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication by targeting specific viral proteins or enzymes.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections. The antibacterial activity is often attributed to the presence of the piperazine and methylsulfanyl groups, which enhance membrane permeability and disrupt bacterial cell walls.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor of acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are significant in managing urinary tract infections.

Table: Summary of Biological Activities

Activity Target Effect Reference
AntiviralHIVInhibition of replication
AntibacterialVarious strainsBactericidal effects
Enzyme InhibitionAChEInhibition
Enzyme InhibitionUreaseInhibition

The biological activity of the compound is mediated through its interaction with specific molecular targets. For antiviral activity, it likely binds to viral enzymes or proteins, inhibiting their function and preventing replication. In terms of antibacterial action, the compound may disrupt cell wall synthesis or function by altering membrane permeability.

Case Studies

  • Antiviral Efficacy Against HIV:
    A study demonstrated that derivatives similar to the compound exhibited significant antiviral activity against HIV-1 in vitro, showing a reduction in viral load at concentrations as low as 5 μM .
  • Antibacterial Testing:
    Another research effort evaluated the antibacterial properties of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The tested compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .
  • Enzyme Inhibition Assessment:
    The compound was assessed for its ability to inhibit AChE, showing an IC50 value indicative of moderate potency compared to standard inhibitors .

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-24-14-6-4-3-5-13(14)21-7-9-22(10-8-21)16(23)15-12(18)11-19-17(20-15)25-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNZHGFLTLLFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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